molecular formula C4H9FN2 B12997212 (3-Fluorocyclobutyl)hydrazine

(3-Fluorocyclobutyl)hydrazine

Cat. No.: B12997212
M. Wt: 104.13 g/mol
InChI Key: SKENAHOGDAASCZ-UHFFFAOYSA-N
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Description

(3-Fluorocyclobutyl)hydrazine is a chemical compound with the molecular formula C4H9FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3-fluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorocyclobutyl)hydrazine typically involves the reaction of 3-fluorocyclobutanone with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Fluorocyclobutanone+Hydrazine HydrateThis compound\text{3-Fluorocyclobutanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 3-Fluorocyclobutanone+Hydrazine Hydrate→this compound

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorocyclobutyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclobutanones, while reduction may produce simpler hydrazine derivatives. Substitution reactions can lead to a variety of substituted cyclobutyl hydrazines.

Scientific Research Applications

(3-Fluorocyclobutyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluorocyclobutyl)hydrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. For example, it could inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine (NH2NH2): A simple hydrazine derivative with broad applications in chemistry and industry.

    (3-Chlorocyclobutyl)hydrazine: Similar to (3-Fluorocyclobutyl)hydrazine but with a chlorine atom instead of fluorine.

    (3-Bromocyclobutyl)hydrazine: Another similar compound with a bromine atom.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly alter the reactivity and stability of organic molecules, making this compound a valuable compound for various applications.

Properties

Molecular Formula

C4H9FN2

Molecular Weight

104.13 g/mol

IUPAC Name

(3-fluorocyclobutyl)hydrazine

InChI

InChI=1S/C4H9FN2/c5-3-1-4(2-3)7-6/h3-4,7H,1-2,6H2

InChI Key

SKENAHOGDAASCZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1F)NN

Origin of Product

United States

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